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Introduction
Benzene, (hexyloxy)-, also known as hexyloxybenzene or phenyl hexyl ether, is an aromatic

ether with the chemical formula C₁₂H₁₈O.[1][2][3] Its structure consists of a stable benzene ring

bonded to a flexible hexyloxy group (–O–C₆H₁₃).[1] This combination of a rigid aromatic core

and a nonpolar alkyl chain imparts distinct chemical characteristics, making it a valuable

intermediate in modern organic synthesis and a key building block in materials science.[1] Its

applications include the synthesis of liquid crystals, organic electronics, and its use as a

fragrance ingredient owing to its subtle floral scent.[1][2] This document provides a

comprehensive overview of its chemical properties, synthesis protocols, and spectroscopic

data.

Physicochemical Properties
The physical and chemical properties of hexyloxybenzene are summarized below. Data is

compiled from various sources, with a preference for experimentally determined values over

calculated estimates where available.

Table 2.1: General and Physicochemical Properties of Hexyloxybenzene
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Property Value Source(s)

IUPAC Name hexoxybenzene [4]

Synonyms
Hexyloxybenzene, n-Hexyl

phenyl ether
[2][4]

CAS Number 1132-66-7 [1][2][4]

Molecular Formula C₁₂H₁₈O [1][2]

Molecular Weight 178.27 g/mol [1][2]

Appearance
Colorless liquid with a subtle

floral scent
[2]

Melting Point -19 °C [2]

Boiling Point 240 °C (estimate) [2]

Density 0.9174 g/cm³ [2]

Flash Point 92.4 °C [2]

Vapor Pressure 0.0602 mmHg at 25 °C [2]

Refractive Index 1.4921 (estimate) [2]

Water Solubility Insoluble [2]

Octanol/Water Partition Coeff.

(logP)
4.6 [4]

Topological Polar Surface Area 9.2 Å² [1]

Rotatable Bond Count 6 [1][4]

Hydrogen Bond Donor Count 0 [1][4]

Hydrogen Bond Acceptor

Count
1 [1][4]

Chemical Reactivity and Profile
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Hexyloxybenzene's reactivity is primarily defined by its two main components: the aromatic ring

and the ether linkage.

Electrophilic Aromatic Substitution (EAS)
The hexyloxy group (–O–C₆H₁₃) is a potent activating group in electrophilic aromatic

substitution reactions.[1] By donating electron density to the benzene ring through resonance, it

stabilizes the arenium ion intermediate, increasing the reaction rate compared to unsubstituted

benzene. This electron-donating nature directs incoming electrophiles to the ortho and para

positions. Common EAS reactions include:

Halogenation: Reaction with halogens (e.g., Br₂) in the presence of a Lewis acid catalyst

leads to ortho- and para-substituted products.[5][6]

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (–

NO₂), predominantly at the para position, forming 1-(hexyloxy)-4-nitrobenzene.[1]

Friedel-Crafts Alkylation and Acylation: Reaction with alkyl or acyl halides in the presence of

a Lewis acid attaches alkyl or acyl groups to the ring, again favoring the ortho and para

positions.

Reactions of the Hexyloxy Group
The hexyloxy group itself can undergo certain reactions:

Ether Cleavage: While generally stable, the ether linkage can be cleaved under harsh

conditions using strong acids like HBr or HI.

Oxidation: The alkyloxy side chain is susceptible to oxidation by strong oxidizing agents,

such as potassium permanganate (KMnO₄) in an acidic environment. This can lead to the

cleavage of the alkyl chain.[1]

Experimental Protocols
Synthesis via Williamson Ether Synthesis
The most common and efficient method for preparing hexyloxybenzene is the Williamson ether

synthesis.[1] This Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic
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phenoxide ion, which then displaces a halide from a primary alkyl halide.[3][7]

Reaction: Phenol + 1-Bromohexane → Hexyloxybenzene

Methodology:

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve phenol in a suitable solvent such as ethanol or DMF.[8][9]

Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the

solution portion-wise.[1][8] The reaction is exothermic and generates the sodium or

potassium phenoxide salt. The mixture is typically stirred for 10-20 minutes to ensure

complete formation of the phenoxide.

Nucleophilic Substitution: Add 1-bromohexane (or another hexyl halide) to the flask. The

amount should be in a slight molar excess relative to the phenol.[8]

Reflux: Heat the reaction mixture to reflux. The temperature will depend on the solvent used

(e.g., 78 °C for ethanol).[8] The reaction is typically refluxed for 1 to 3 hours to ensure

completion.

Work-up and Extraction: After cooling the mixture to room temperature, transfer it to a

separatory funnel. Add diethyl ether to dissolve the organic product and water to dissolve the

inorganic salts.[3]

Shake the funnel to partition the components and separate the aqueous layer. Wash the

organic layer sequentially with a dilute NaOH solution (to remove any unreacted phenol) and

then with a saturated sodium chloride solution (brine) to remove residual water.[3]

Drying and Purification: Dry the separated organic layer over an anhydrous drying agent like

anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent.

Remove the solvent (diethyl ether) using a rotary evaporator. The crude hexyloxybenzene

can then be purified by vacuum distillation to yield the final product.

Electrophilic Bromination Protocol
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This protocol describes the introduction of a bromine atom onto the aromatic ring, which is

activated by the hexyloxy group.

Reaction: Hexyloxybenzene + Br₂ --(FeBr₃)--> o-Bromohexyloxybenzene + p-

Bromohexyloxybenzene

Methodology:

Setup: In a three-necked flask protected from moisture with a drying tube, dissolve

hexyloxybenzene in a dry, inert solvent like carbon tetrachloride (CCl₄) or dichloromethane

(CH₂Cl₂). Cool the flask in an ice bath.

Catalyst: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).[10]

Addition of Bromine: While stirring vigorously, add a solution of bromine (Br₂) in the same

solvent dropwise to the flask. Maintain the temperature below 5 °C during the addition.

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2

hours or until the red-brown color of the bromine disappears.

Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution

of sodium bisulfite (NaHSO₃) to destroy any excess bromine.

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with

water and then brine.

Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the

solvent by rotary evaporation. The resulting product will be a mixture of ortho and para

isomers, which can be separated by column chromatography.

Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure of Benzene, (hexyloxy)-.

Table 5.1: ¹H NMR Spectroscopic Data (CDCl₃)
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Protons Chemical Shift (δ, ppm) Multiplicity

Aromatic (ortho, meta, para) 6.8 - 7.3 Multiplet

Methylene (-O-CH₂-) ~3.9 Triplet

Other Methylene (-CH₂-)₄ 1.3 - 1.8 Multiplets

Terminal Methyl (-CH₃) ~0.9 Triplet

Data interpreted from

BenchChem[1]

Table 5.2: ¹³C NMR Spectroscopic Data (CDCl₃)

Carbon Atom Chemical Shift (δ, ppm)

Aromatic (C-O) ~159

Aromatic (CH) 114, 121, 129

Methylene (-O-CH₂-) ~68

Other Methylene (-CH₂-)₄ 14 - 32

Terminal Methyl (-CH₃) ~14

Data interpreted from BenchChem[1]

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion

(M⁺) peak corresponding to the molecular weight of the compound (m/z = 178).[2] Common

fragmentation patterns for alkyl aryl ethers include cleavage of the alkyl chain and the

formation of a prominent phenoxy cation or related fragments.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[1]

[2]

Aromatic C-H stretch: Peaks observed just above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks observed just below 3000 cm⁻¹.
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Aromatic C=C stretch: Absorptions in the 1600-1450 cm⁻¹ region.

Asymmetric C-O-C stretch: A strong, characteristic band for aryl alkyl ethers is found around

1250 cm⁻¹.

Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the experimental workflow for the Williamson ether synthesis

of hexyloxybenzene.
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Reactant Preparation
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Click to download full resolution via product page

Caption: Workflow for the Williamson Ether Synthesis of Hexyloxybenzene.
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Reaction Pathway
This diagram shows the electrophilic bromination of hexyloxybenzene, highlighting the

formation of the resonance-stabilized intermediate and the major products.

Resonance-Stabilized Arenium Ion Major Products

Hexyloxybenzene + Br₂/FeBr₃

Intermediate (Ortho Attack)Electrophilic
Attack

Intermediate (Para Attack)

Electrophilic
Attack

ortho-Bromohexyloxybenzene
-H⁺

para-Bromohexyloxybenzene
-H⁺

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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